4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring, all connected through a methanesulfonylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multi-step organic reactions. One common approach starts with the preparation of the methanesulfonylpyridine intermediate, which is then reacted with piperazine to form the piperazinylpyridine derivative. This intermediate is further reacted with a pyrimidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions, often with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include sulfone derivatives, piperidine derivatives, and various substituted pyrimidine and pyridine compounds.
Scientific Research Applications
4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form strong interactions with active sites, while the piperazine and pyrimidine rings can enhance binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4-{4-[4-(3-Methanesulfonylphenyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine: Similar structure but with a phenyl group instead of a pyridine ring.
4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-ethylpyrimidin-2-yl}morpholine: Similar structure but with an ethyl group instead of a methyl group on the pyrimidine ring.
Uniqueness
The unique combination of the methanesulfonylpyridine moiety with the piperazine and pyrimidine rings in 4-{4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H26N6O3S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H26N6O3S/c1-15-14-17(22-19(21-15)25-10-12-28-13-11-25)23-6-8-24(9-7-23)18-16(29(2,26)27)4-3-5-20-18/h3-5,14H,6-13H2,1-2H3 |
InChI Key |
OLOWNDKDZOHQTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=CC=N4)S(=O)(=O)C |
Origin of Product |
United States |
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